Cas no 267007-83-0 (S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate))
![S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) structure](https://www.kuujia.com/scimg/cas/267007-83-0x300.png)
267007-83-0 structure
Product Name:S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
CAS No:267007-83-0
Molecular Formula:C26H18O2S2
Molecular Weight:426.55
MDL:MFCD16621452
CID:1430824
PubChem ID:329763571
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Properties
Names and Identifiers
-
- Ethanethioic acid,S,S'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
- S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate
- S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- Thioacetic acid S-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl] ester
- S,Sμ-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC)
- Ethanethioic acid, S1,S1'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
- S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate), 97% (HPLC)
- 1,4-Bis[4-(acetylthio)phenylethynyl]benzene
- S,S inverted exclamation marka-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- AGN-PC-0NHZ9F
- Thioacetic acid s-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl]ester
- SCHEMBL13446219
- 1,4-bis(((4-acetylthio)phenyl)ethynyl)benzene
- DTXSID10478958
- S,S'-[1,4-PHENYLENEBIS(2,1-ETHYNEDIYL-4,1-PHENYLENE)]BIS(THIOACETATE)
- 267007-83-0
-
- MDL: MFCD16621452
- InChIKey: HTBKJDXAIPKGEY-UHFFFAOYSA-N
- Inchi: 1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3
- SMILES: C(SC1=CC=C(C#CC2=CC=C(C#CC3=CC=C(SC(C)=O)C=C3)C=C2)C=C1)(=O)C
Computed Properties
- Exact Mass: 426.07482216g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 8
- Monoisotopic Mass: 426.07482216g/mol
- Heavy Atom Count: 30
- Complexity: 658
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 6.5
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- Melting Point: 179-189 °C
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | S493879-100mg |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 97%(HPLC) | 100mg |
RMB 1540.56 | 2025-02-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | 718351-100mg |
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC) |
267007-83-0 | 97%(HPLC) | 100mg |
¥2172.88 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S471730-100mg |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 97% (HPLC) | 100mg |
¥2056.90 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718351-100MG |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 100mg |
¥2281.5 | 2023-11-26 |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Related Literature
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Aurèle Camy,Thierry Roisnel,Vincent Dorcet,Sirilata Yotphan,Yves Canac,Marc Mauduit,Olivier Baslé Chem. Commun., 2022,58, 12082-12085
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Sybren K. Schoustra,Timo Groeneveld,Maarten M. J. Smulders Polym. Chem., 2021,12, 1635-1642
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Il Joon Lee,Sachin P. Patil,Karim Fhayli,Shahad Alsaiari,Niveen M. Khashab Chem. Commun., 2015,51, 3747-3749
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